2-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
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Overview
Description
2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE typically involves the condensation of 2-hydroxy-benzoic acid hydrazide with 2-methoxy-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-BENZOIC ACID HYDRAZIDE: A simpler analog with similar biological activities.
2-METHOXY-NAPHTHALENE DERIVATIVES:
Uniqueness
2-HYDROXY-BENZOIC ACID (2-METHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-18-11-10-13-6-2-3-7-14(13)16(18)12-20-21-19(23)15-8-4-5-9-17(15)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
InChI Key |
KKHXSNWYFBOJBJ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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